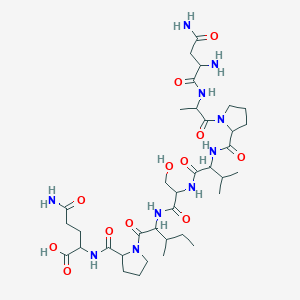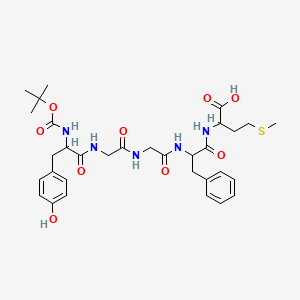![molecular formula C14H19N3O6 B12111456 2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Asp-Pro-pNA, also known as L-aspartyl-L-prolyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of aspartic acid (Asp), proline (Pro), and p-nitroaniline (pNA). This compound is particularly useful in studying enzyme activity, especially for enzymes that cleave peptide bonds involving proline residues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Pro-pNA typically involves the stepwise coupling of amino acids and p-nitroaniline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected aspartic acid is first coupled with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt). After the formation of the dipeptide, the protecting groups are removed, and the dipeptide is then coupled with p-nitroaniline under similar conditions to yield H-Asp-Pro-pNA .
Industrial Production Methods
Industrial production of H-Asp-Pro-pNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
H-Asp-Pro-pNA undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is hydrolysis, where the peptide bond between aspartic acid and proline or proline and p-nitroaniline is cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes like dipeptidyl peptidase IV (DPP-IV) are commonly used to hydrolyze H-Asp-Pro-pNA.
Oxidation and Reduction: While less common, H-Asp-Pro-pNA can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products formed from the hydrolysis of H-Asp-Pro-pNA are aspartic acid, proline, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
科学研究应用
H-Asp-Pro-pNA has a wide range of applications in scientific research:
作用机制
The mechanism of action of H-Asp-Pro-pNA involves its hydrolysis by specific enzymes. For example, DPP-IV cleaves the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the peptide bonds, and the pathways involved include the catalytic activity of the enzyme and the subsequent release of the chromogenic product .
相似化合物的比较
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate used to study DPP-IV activity.
Pro-pNA: Used to study prolyl-specific peptidases.
H-Gly-Pro-pNA: Similar to H-Asp-Pro-pNA but with glycine instead of aspartic acid.
Uniqueness
H-Asp-Pro-pNA is unique due to the presence of aspartic acid, which provides additional sites for enzymatic interaction and hydrolysis. This makes it a more versatile substrate for studying a broader range of proteolytic enzymes compared to similar compounds .
属性
IUPAC Name |
2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSOCUDQQNIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)



![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
